molecular formula C16H18BrNO B3171273 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946665-01-6

5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No.: B3171273
CAS No.: 946665-01-6
M. Wt: 320.22 g/mol
InChI Key: WKYRPLJGYBDELB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets. In biochemical research, it may interact with proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research for studying structure-activity relationships and developing new compounds with desired properties .

Properties

IUPAC Name

5-bromo-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYRPLJGYBDELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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